(Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is a complex organic compound characterized by the presence of a triazole ring, an oxolane (tetrahydrofuran) ring, and a methylpropyl group. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and materials science. The molecular formula for this compound is , with a molecular weight of 236.31 g/mol. Its structural complexity allows for various chemical modifications, making it valuable in numerous scientific applications.
This compound is classified as an amine due to the presence of an amine functional group. It has been utilized in synthetic organic chemistry and medicinal chemistry due to its unique structural features and potential biological activity. The compound can be sourced from specialized chemical suppliers and is often used in research settings for synthesizing more complex molecules.
The synthesis of (Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine typically involves several key steps:
The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and catalyst concentration to maximize yield and purity. Techniques such as chromatography are often employed for purification after synthesis.
The molecular structure of (Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | N-(2-methylpropyl)-1-[1-(oxolan-3-ylmethyl)triazol-4-yl]methanimine |
| InChI | InChI=1S/C12H20N4O/c1-10(2)5-13-6-12-8-16(15-14-12)7-11-3-4-17-9-11/h6,8,10-11H,3-5,7,9H2,1-2H3 |
| InChI Key | NNZKZSSGZDAEOD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN=CC1=CN(N=N1)CC2CCOC2 |
(Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine participates in various chemical reactions:
These reactions showcase the compound's versatility in synthetic applications.
The mechanism of action for (Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine involves its ability to interact with specific molecular targets through hydrogen bonding and coordination with metal ions due to its triazole ring. This interaction can influence various biological processes, making it a candidate for further investigation in drug development.
The physical properties include:
Chemical properties encompass:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
(Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine has several applications across different scientific fields:
This compound exemplifies the intersection of synthetic chemistry and practical applications in research and industry.
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 19449-30-0
CAS No.: 39202-17-0
CAS No.: 42201-43-4